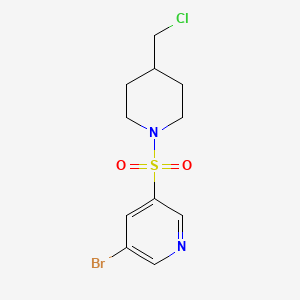
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine: is a complex organic compound with the molecular formula C11H14BrClN2O2S and a molecular weight of 353.66 g/mol . This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring, a chloromethyl group attached to a piperidine ring, and a sulfonyl group linking the piperidine and pyridine rings. It is used in various chemical and pharmaceutical research applications due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine typically involves multiple steps:
Sulfonylation: The sulfonyl group can be introduced by reacting the brominated pyridine with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Piperidine Functionalization: The piperidine ring is then functionalized with a chloromethyl group through nucleophilic substitution reactions using chloromethyl methyl ether or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this specific compound.
Coupling Reactions: The bromine atom on the pyridine ring can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or secondary amines.
Coupling Products: Various biaryl compounds or other complex structures formed through cross-coupling reactions.
Applications De Recherche Scientifique
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine is utilized in several research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The presence of the sulfonyl group can enhance its binding affinity and specificity through hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine: Similar structure but lacks the chloromethyl group, which affects its reactivity and applications.
3-Chloro-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine: Substitution of bromine with chlorine, leading to different reactivity patterns.
5-(4-(Chloromethyl)piperidin-1-ylsulfonyl)pyridine: Lacks the bromine atom, which limits its use in cross-coupling reactions.
Uniqueness
The unique combination of bromine, chloromethyl, and sulfonyl groups in 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine provides it with distinct reactivity and versatility in synthetic chemistry. This makes it a valuable intermediate for the development of novel compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
3-bromo-5-[4-(chloromethyl)piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2S/c12-10-5-11(8-14-7-10)18(16,17)15-3-1-9(6-13)2-4-15/h5,7-9H,1-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFWMACQRXWSSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














